5-bromo-2-methyl-2H-indazole-3-sulfonamide

Medicinal Chemistry Synthetic Methodology Building Block Chemistry

5-Bromo-2-methyl-2H-indazole-3-sulfonamide (CAS 2866319-02-8, molecular formula C₈H₈BrN₃O₂S, MW 290.14 g/mol) is a heterocyclic building block combining an indazole core with a primary sulfonamide at position 3, a methyl group at N2, and a bromine atom at C5. This specific substitution pattern is confirmed by InChI Key HGPSPRGONLNYJA-UHFFFAOYSA-N and is commercially catalogued for research use.

Molecular Formula C8H8BrN3O2S
Molecular Weight 290.14 g/mol
CAS No. 2866319-02-8
Cat. No. B13465962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-methyl-2H-indazole-3-sulfonamide
CAS2866319-02-8
Molecular FormulaC8H8BrN3O2S
Molecular Weight290.14 g/mol
Structural Identifiers
SMILESCN1C(=C2C=C(C=CC2=N1)Br)S(=O)(=O)N
InChIInChI=1S/C8H8BrN3O2S/c1-12-8(15(10,13)14)6-4-5(9)2-3-7(6)11-12/h2-4H,1H3,(H2,10,13,14)
InChIKeyHGPSPRGONLNYJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-methyl-2H-indazole-3-sulfonamide (CAS 2866319-02-8): Procurement-Ready Building Block with Defined Substitution Pattern


5-Bromo-2-methyl-2H-indazole-3-sulfonamide (CAS 2866319-02-8, molecular formula C₈H₈BrN₃O₂S, MW 290.14 g/mol) is a heterocyclic building block combining an indazole core with a primary sulfonamide at position 3, a methyl group at N2, and a bromine atom at C5 . This specific substitution pattern is confirmed by InChI Key HGPSPRGONLNYJA-UHFFFAOYSA-N and is commercially catalogued for research use . The compound belongs to the broader class of indazole-3-sulfonamides, which have been investigated as scaffolds for kinase inhibitors, GPCR modulators, and anti-infective agents [1].

Why 5-Bromo-2-methyl-2H-indazole-3-sulfonamide Cannot Be Replaced by a Close Analog Without Evidence


Within the indazole-3-sulfonamide family, small changes in substitution produce large differences in reactivity, target engagement, and pharmacokinetic behavior. The C5 position tolerates only small substituents (H, F, Cl, Br) in many target contexts, with halogen size and electronegativity directly modulating both binding affinity and metabolic stability [1]. The N2-methyl group locks the tautomeric form of the indazole, unlike 1H-indazole isomers that can exist as an equilibrium mixture, altering hydrogen-bonding patterns with biological targets . The combination of a bromine atom at C5—a handle for Pd-catalyzed cross-coupling—with a free primary sulfonamide at C3 creates a unique dual-reactivity scaffold not accessible with other halogen/sulfonamide combinations [2].

Quantitative Differentiation Evidence for 5-Bromo-2-methyl-2H-indazole-3-sulfonamide vs. Close Analogs


Bromine at C5 Enables Pd-Catalyzed Cross-Coupling While Chloro and Fluoro Analogs Show Lower Reactivity

The 5-bromo substituent permits Suzuki, Heck, and Buchwald coupling reactions to introduce aryl, vinyl, or amine diversity at C5 [1]. In contrast, the 5-chloro analog requires harsher conditions and the 5-fluoro analog is essentially unreactive under standard Pd-catalyzed conditions [2]. The 5-iodo analog (MW 337.1) is also reactive but introduces an additional 47 Da mass penalty versus the bromo compound (MW 290.1), potentially complicating lead optimization [3].

Medicinal Chemistry Synthetic Methodology Building Block Chemistry

C5 Substituent Size Tolerance in CCR4 Receptor Binding: Bromine Permitted; Larger Substituents Abolish Activity

A systematic SAR study of indazole arylsulfonamides as CCR4 antagonists demonstrated that only small substituents (H, F, Cl, Br) are tolerated at the indazole C5 position, with larger groups (e.g., methyl, methoxy, phenyl) resulting in complete loss of activity [1]. The bromine atom at C5 maintains receptor binding while providing a synthetic diversification handle not available with hydrogen. This finding is consistent with X-ray structural data showing the C5 position oriented toward a sterically constrained pocket [1].

CCR4 Antagonists GPCR Pharmacology Structure-Activity Relationship

Molecular Weight Advantage Over 5-Iodo Analog in Lead-Like Property Space

Compared to the 5-iodo analog (MW 337.14, C8H8IN3O2S), the target bromo compound (MW 290.14) is 47 Da lighter [1]. This mass reduction contributes to a lower heavy atom count (15 vs. 15 for both; MW advantage driven by halogen mass) and a marginally lower calculated logP (estimated ΔlogP ≈ -0.3 to -0.5 for Br vs I based on standard fragment contribution methods) [2]. In lead optimization campaigns, each 50 Da increase in molecular weight is associated with an approximately 10% decrease in the probability of oral bioavailability [3].

Drug Design Physicochemical Properties Lead Optimization

Patent-Disclosed Preference for 2-Methyl-2H-Indazole-3-sulfonamide Scaffold in PARG Inhibition

WO 2022/038900 (WIPO) discloses substituted indole and indazole sulfonamide derivatives as PARG inhibitors, with multiple exemplified compounds incorporating the 2-methyl-2H-indazole-3-sulfonamide core [1]. The 5-bromo variant provides a late-stage diversification point that is explicitly claimed for generating focused libraries around this pharmacophore. In contrast, 1H-indazole-3-sulfonamide isomers are not exemplified, suggesting a specific preference for the 2H-tautomeric form in this target class [1].

PARG Inhibitors DNA Damage Response Oncology

Recommended Procurement and Application Scenarios for 5-Bromo-2-methyl-2H-indazole-3-sulfonamide


Fragment-Based and DNA-Encoded Library (DEL) Synthesis

The combination of a free primary sulfonamide (hydrogen-bond donor/acceptor) at C3 and a bromine cross-coupling handle at C5 makes this compound a versatile scaffold for DEL construction and fragment elaboration. The C5 bromine permits on-DNA Suzuki coupling for DEL diversification, while the sulfonamide serves as a recognition element for carbonic anhydrase, IMPDH, and other sulfonamide-binding targets [1].

PARG Inhibitor Lead Optimization

Groups pursuing PARG inhibitors (WO 2022/038900) can use this compound as a starting point for focused library synthesis. The 5-bromo position enables parallel diversification via Pd-catalyzed coupling to explore C5 SAR while maintaining the 2-methyl-2H-indazole-3-sulfonamide pharmacophore [2].

CCR4 Antagonist Scaffold Exploration

Academic and industrial teams investigating intracellular allosteric CCR4 antagonists (J. Med. Chem. 2013, 56, 1946–1960) can use this compound to probe C5 substituent effects. The bromine atom maintains the small-substituent tolerance required for CCR4 binding while providing a diversification point [3].

Chemical Biology Tool Compound Synthesis

The reactive bromine handle permits installation of click-chemistry tags (e.g., alkyne via Sonogashira) or affinity probes (e.g., biotin via amide coupling after C5 amine installation) for target identification and pull-down studies. This is particularly relevant for sulfonamide-binding targets such as carbonic anhydrases and IMPDH [4].

Quote Request

Request a Quote for 5-bromo-2-methyl-2H-indazole-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.